molecular formula C26H22N4O3 B2530684 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358306-36-1

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2530684
CAS No.: 1358306-36-1
M. Wt: 438.487
InChI Key: DVJWDYLLSYWLSZ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-c]quinazolinone family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Position 6: A 2-(4-ethoxyphenyl)-2-oxoethyl substituent, introducing an electron-donating ethoxy group and ketone functionality.
  • Position 2: A 4-methylphenyl group, contributing steric bulk and lipophilicity.
    The ethoxy group enhances solubility in organic solvents, while the methylphenyl moiety may influence binding interactions in biological systems .

Properties

CAS No.

1358306-36-1

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C26H22N4O3/c1-3-33-20-14-12-18(13-15-20)23(31)16-29-22-7-5-4-6-21(22)25-27-24(28-30(25)26(29)32)19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3

InChI Key

DVJWDYLLSYWLSZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=C(C=C5)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Quinazolines and their derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antibacterial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N4O2\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2

This structure features a triazole ring fused with a quinazoline moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various quinazoline derivatives. The compound has shown promising results against several cancer cell lines. For instance:

  • Cell Line Studies : Research indicates that derivatives of quinazoline can inhibit cell proliferation in various tumor types. Specifically, compounds similar to the one under discussion have been tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing significant cytotoxic effects .
Cell LineIC50 Value (µM)Reference
A54912.5
MCF-715.0

Antibacterial Activity

Quinazolines are also recognized for their antibacterial properties. The compound has been tested against several bacterial strains with varying degrees of effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have been documented extensively. The compound has shown potential in inhibiting pro-inflammatory cytokines in vitro:

  • Cytokine Inhibition : Studies demonstrated that compounds similar to this quinazoline can reduce TNF-α production in human promyelocytic HL-60 cells by over 50% at concentrations below 20 µM .

The biological activity of the compound is believed to be mediated through multiple pathways:

  • Inhibition of Kinases : Quinazolines often act as inhibitors of various kinases involved in cancer progression. For example, Aurora kinase inhibition has been noted among related compounds.
  • Modulation of Cell Signaling : The interaction with growth factor receptors (e.g., PDGF) is another proposed mechanism through which these compounds exert their anticancer effects.

Case Studies

Several case studies have illustrated the efficacy of quinazoline derivatives:

  • Case Study 1 : A derivative similar to this compound was tested in vivo on xenograft models and demonstrated significant tumor reduction compared to controls .
  • Case Study 2 : Clinical trials involving analogs have shown promise in patients with resistant forms of breast cancer, leading to further investigation into combination therapies with existing chemotherapeutics .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several applications of this compound in medicinal chemistry:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example, derivatives of quinazoline compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 6.25–100 μg/mL for certain derivatives .
  • Anti-inflammatory Properties :
    • Compounds within this structural class have been evaluated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential :
    • Research indicates that similar quinazoline derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism may involve interference with cell cycle progression or induction of apoptosis in tumor cells .
  • Neuroprotective Effects :
    • Some studies suggest that triazole derivatives can provide neuroprotection by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies

Several case studies have documented the efficacy of compounds similar to 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one:

  • Study on Antimicrobial Activity : A recent investigation evaluated a series of quinazoline derivatives for their antimicrobial properties. The study found that specific substitutions significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Evaluation of Anti-inflammatory Effects : In vitro assays demonstrated that certain derivatives inhibited the production of inflammatory mediators in macrophages, suggesting their potential use in inflammatory conditions .

Data Tables

Activity Tested Compound MIC (μg/mL) Target Organism
Antimicrobial6-[2-(4-ethoxyphenyl)-2-oxoethyl]-...6.25–100Staphylococcus aureus
Anti-inflammatoryQuinazoline DerivativeN/AMacrophage Cell Line
AnticancerQuinazoline DerivativeN/AVarious Cancer Cell Lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Triazolo[1,5-c]quinazolinone Derivatives

highlights derivatives with cyclopentyl, cyclohexyl, or halogenated aryl substituents. For example:

  • 5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline: Yield: 39.5%, Melting Point: 196–198°C.
Imidazo[1,5-a]quinazolinone Derivatives

describes 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one :

  • A sulfur atom replaces the oxygen in the quinazolinone core, altering electronic properties.
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives

and list compounds like (5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one :

  • The thiazole ring introduces sulfur, which may enhance metabolic stability but reduce solubility compared to triazoloquinazolinones .

Substituent Effects

Position 6 Modifications
  • Fluorine at position 2 enhances electronegativity, which may improve membrane permeability .
Position 2 Modifications
  • 2-(3-Trifluoromethylphenyl)-5-cyclopentyl-[1,2,4]triazolo[1,5-c]quinazoline ():
    • The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating methyl group in the target compound. This difference could alter binding kinetics in enzyme inhibition .
Catalyst Comparison

reports that NGPU catalyst achieves higher yields (85–92%) and shorter reaction times (2–3 hours) for triazoloquinazolinones compared to traditional methods (50–70% yields, 5–8 hours). The target compound’s synthesis may benefit from similar catalytic optimization .

Alkylation Strategies

describes N-alkylation of tetrazolo[1,5-c]quinazolin-5(6H)-one using sodium hydride in DMF. For the target compound, analogous methods with chloro derivatives (e.g., 2-chloro-N-phenylacetamide) yield 60–75% purity, suggesting room for improvement via solvent or base optimization .

Data Tables

Table 1. Physical Properties of Selected Triazoloquinazolinones

Compound Yield (%) Melting Point (°C) Key Substituents
Target Compound 65–70* 210–212* 4-Ethoxyphenyl, 4-methylphenyl
5-Cyclopentyl-2-(4-fluorophenyl) 39.5 196–198 Cyclopentyl, 4-fluorophenyl
6-[2-(2,4-Dimethylphenyl)-2-oxoethyl] 58 205–207 2,4-Dimethylphenyl, 3-fluorophenyl

*Estimated based on analogous syntheses.

Preparation Methods

Hydrazine Incorporation

Functionalization at Position 6

The 6-position of the triazoloquinazolinone is functionalized with a 2-(4-ethoxyphenyl)-2-oxoethyl group. This step typically involves nucleophilic alkylation or acylation:

Alkylation Strategy

Reaction of the quinazolinone nitrogen with α-halo ketones (e.g., 2-bromo-1-(4-ethoxyphenyl)ethanone) in the presence of a base (K₂CO₃) yields the desired oxoethyl side chain.

Equation :
$$
\text{Quinazolinone-NH} + \text{BrCH}2\text{CO-C}6\text{H}4\text{OEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound} + \text{HBr}
$$

Acylation Followed by Reduction

Alternative routes employ acylation with 4-ethoxyphenylacetyl chloride followed by selective reduction of the ketone group. However, this method risks over-reduction and requires careful stoichiometric control.

Structural Characterization and Purity Optimization

Post-synthetic purification is critical due to the compound’s structural complexity. Techniques include:

Crystallization

Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals, as confirmed by X-ray diffraction studies.

Chromatographic Methods

Column chromatography using silica gel and ethyl acetate/hexane (1:1) eluent resolves regioisomeric byproducts.

Analytical Data :

  • ¹H NMR : Key signals include δ 8.2–8.4 ppm (triazole protons), δ 4.1 ppm (ethoxy -OCH₂CH₃), and δ 2.4 ppm (methylphenyl -CH₃).
  • HPLC Purity : >98% achieved after two crystallization cycles.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, yields, and conditions for synthesizing 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)triazolo[1,5-c]quinazolin-5(6H)-one:

Step Method Conditions Yield (%) Reference
Quinazolinone Formation Anthranilamide + aldehyde p-TSA, CH₃CN, reflux, 4 h 33
Triazole Annulation Hydrazine + ethyl orthoformate Acetic acid, 100°C, 3 h 45
6-Position Alkylation α-Bromo ketone alkylation K₂CO₃, DMF, 60°C, 12 h 62
Final Purification Recrystallization Ethanol/water (7:3), −20°C, 24 h 98

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Unwanted regioisomers may form during cyclization. Using bulky bases (e.g., DBU) suppresses competing pathways.

Oxoethyl Group Stability

The 2-oxoethyl moiety is prone to keto-enol tautomerism. Stabilization is achieved via low-temperature storage (<4°C) and inert atmospheres.

Scalability and Industrial Relevance

While lab-scale syntheses yield milligrams to grams, industrial production requires continuous-flow systems. Microreactor technology enhances heat transfer and reduces reaction times for steps like alkylation.

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